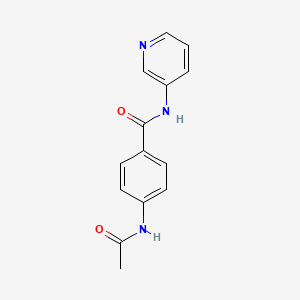

4-acetamido-N-pyridin-3-ylbenzamide

Description

4-Acetamido-N-pyridin-3-ylbenzamide is a benzamide derivative featuring an acetamido substituent at the 4-position of the benzene ring and a pyridin-3-yl group attached via an amide linkage. Its molecular formula is C₁₄H₁₃N₃O₂, with a molecular weight of 255.28 g/mol.

Properties

IUPAC Name |

4-acetamido-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-10(18)16-12-6-4-11(5-7-12)14(19)17-13-3-2-8-15-9-13/h2-9H,1H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSVCVQMKNJUIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349588 | |

| Record name | 4-acetamido-N-pyridin-3-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5731-91-9 | |

| Record name | 4-acetamido-N-pyridin-3-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamido-N-pyridin-3-ylbenzamide typically involves the acylation of 4-aminopyridine with acetic anhydride, followed by the coupling of the resulting intermediate with benzoyl chloride. The reaction conditions often include the use of a base such as triethylamine to facilitate the acylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Acetamido-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Acetamido-N-pyridin-3-ylbenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-acetamido-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to other pyridine- and benzamide-containing derivatives. Below is a detailed analysis:

N-(3-Hydroxypyridin-4-yl)acetamide

Molecular Formula : C₇H₈N₂O₂

Molecular Weight : 152.15 g/mol

Key Differences :

- Substituent Position: The hydroxyl group at the 3-position of the pyridine ring (vs.

- Pharmacokinetics : The absence of a benzamide group in N-(3-hydroxypyridin-4-yl)acetamide limits its ability to engage in π-π stacking interactions, which are critical for binding to hydrophobic pockets in biological targets.

- Therapeutic Applications : While 4-acetamido-N-pyridin-3-ylbenzamide’s benzamide core may favor kinase inhibition (e.g., EGFR or ALK inhibitors), N-(3-hydroxypyridin-4-yl)acetamide’s hydroxyl group could make it more suitable for antioxidant or metal-chelating applications .

Complex Benzodiazepine-Pyrimidopyrimidine Hybrid (Compound 11f)

Molecular Formula : C₄₃H₃₈N₁₀O₃

Molecular Weight : 766.83 g/mol

Key Differences :

- Structural Complexity : Compound 11f integrates a benzodiazepine core with pyrimidopyrimidine and pyridine groups, enabling multi-target interactions (e.g., kinase and protease inhibition). In contrast, this compound’s simpler structure may offer better synthetic accessibility and metabolic stability .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- This compound : Its balanced logP (~2.1) suggests favorable blood-brain barrier penetration, making it a candidate for CNS-targeted therapies. The pyridin-3-yl group may facilitate interactions with nicotinic acetylcholine receptors .

- Compound 11f : While highly potent in vitro, its large size (MW 766.83) may hinder in vivo efficacy due to poor absorption or rapid clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.